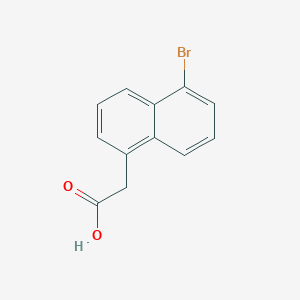

5-Bromo-1-naphthylacetic acid

Description

Contextualization within Halogenated Naphthalene (B1677914) Acetic Acid Chemistry

Halogenated derivatives of naphthalene acetic acid are a class of compounds studied for their modified biological and chemical properties. The introduction of a halogen, such as bromine, into the naphthalene ring system can alter the electronic and steric characteristics of the molecule. researchgate.net This, in turn, can affect its reactivity, solubility, and interaction with biological targets. researchgate.net

The position of the halogen atom on the naphthalene ring is crucial. For instance, substitutions at different positions can lead to isomers with distinct properties. Research has shown that electrophilic substitutions like halogenation on 1-naphthaleneacetic acid typically occur at the 4- or 5-position. acs.org The synthesis of specific isomers, such as 5-Bromo-1-naphthylacetic acid, requires controlled reaction conditions.

The chemical properties of this compound are characteristic of a carboxylic acid and a bromo-aromatic compound. It can undergo esterification to form derivatives like 5-Bromo-1-naphthaleneacetic acid methyl ester. scbt.com The bromine atom can also be a site for further chemical modifications, making it a useful intermediate in the synthesis of more complex molecules.

Table 1: Chemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₂H₉BrO₂ | 265.10 |

| 1-Naphthaleneacetic acid | C₁₂H₁₀O₂ | 186.21 nih.gov |

| 5-Bromo-1-naphthaleneacetic acid methyl ester | C₁₃H₁₁BrO₂ | 279.13 scbt.com |

Historical Perspective on Naphthalene Auxins and Related Derivatives Research

The study of naphthalene-based compounds as plant growth regulators has a rich history. The term "auxin" itself is derived from the Greek word "auxein," meaning "to grow." wikipedia.org The discovery of auxins as plant hormones dates back to the late 19th and early 20th centuries with the work of scientists like Charles Darwin and his son Francis, who observed the influence of light on plant growth. biologydiscussion.comgcwgandhinagar.com

While indole-3-acetic acid (IAA) was identified as a key natural auxin, research soon expanded to synthetic compounds with similar activities. biologydiscussion.comnih.gov 1-Naphthaleneacetic acid (NAA) emerged as a prominent synthetic auxin, widely used in agriculture and horticulture to promote rooting, prevent fruit drop, and for other growth regulation purposes. wikipedia.orgbloomtechz.com

The exploration of NAA derivatives, including halogenated forms, was a natural progression in this research. Scientists investigated how modifications to the NAA structure would impact its auxin activity. acs.org For example, the introduction of a bromine atom, as in this compound, was studied to understand the structure-activity relationships of these synthetic auxins. kyoto-u.ac.jp Early research in the mid-20th century explored the synthesis and properties of various halogenated naphthaleneacetic acids, laying the groundwork for future investigations into their potential applications. acs.org

The study of these derivatives has been facilitated by various analytical techniques and bioassays, such as the Avena curvature test, which was historically used to quantify auxin activity. biologydiscussion.comnih.gov Modern research continues to build on this historical foundation, employing advanced methods to explore the nuanced effects of compounds like this compound on plant physiology and their potential as tools in chemical biology.

Table 2: Key Figures in Auxin Research

| Scientist(s) | Contribution | Approximate Time Period |

| Charles & Francis Darwin | Initial observations on phototropism in canary grass. biologydiscussion.comgcwgandhinagar.com | 1880s biologydiscussion.comgcwgandhinagar.com |

| Frits Went | First described auxins and their role in plant growth. wikipedia.org | 1920s wikipedia.org |

| Kenneth V. Thimann | Isolated and determined the chemical structure of indole-3-acetic acid (IAA). wikipedia.org | 1930s wikipedia.org |

| Kogl and Haagen-Smit | Isolated auxin a, auxin b, and hetero-auxin from human urine. biologydiscussion.com | 1931 biologydiscussion.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H9BrO2 |

|---|---|

Molecular Weight |

265.10 g/mol |

IUPAC Name |

2-(5-bromonaphthalen-1-yl)acetic acid |

InChI |

InChI=1S/C12H9BrO2/c13-11-6-2-4-9-8(7-12(14)15)3-1-5-10(9)11/h1-6H,7H2,(H,14,15) |

InChI Key |

DRSTWYCPWPMIAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)Br)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 5 Bromo 1 Naphthylacetic Acid

Strategies for Regioselective Bromination on Naphthalene (B1677914) Cores

Achieving regioselectivity in the electrophilic substitution of naphthalene is a critical step in the synthesis of specifically substituted derivatives. researchgate.net The α-positions (1, 4, 5, 8) are kinetically favored for substitution over the β-positions (2, 3, 6, 7) due to the greater stability of the resulting carbocation intermediate. However, controlling substitution among the four α-positions requires specific strategies.

Direct bromination of unsubstituted naphthalene often leads to a mixture of products, with 1-bromonaphthalene being the primary product under kinetic control. researchgate.net Further bromination can lead to various dibromonaphthalene isomers. mdpi.com The challenge lies in directing the second substitution to the desired C5 position.

The direct dibromination of naphthalene using molecular bromine (Br₂) typically yields a mixture of 1,4- and 1,5-dibromonaphthalene. mdpi.com The product ratio is highly dependent on reaction conditions such as temperature, solvent, and the presence of a catalyst. For instance, high temperatures can favor the formation of the thermodynamically more stable 2-bromonaphthalene. researchgate.net The use of solid acid catalysts, such as certain clays and silica-aluminas, has been investigated to influence the regioselectivity of dibromination. While some acidic amorphous catalysts favor the formation of 1,4-dibromonaphthalene, the use of calcined montmorillonite KSF clay has been shown to produce a mixture rich in the desired 1,5-dibromonaphthalene, which can then be isolated. mdpi.com

Table 1: Effect of Solid Catalysts on Dibromination of Naphthalene

| Catalyst | Reaction Time | Product Ratio (1,4-dibromonaphthalene : 1,5-dibromonaphthalene) |

|---|---|---|

| Synclyst 13 (acidic amorphous silica-alumina) | Varies | Predominantly 1,4-isomer |

| Calcined Montmorillonite KSF Clay | Short | Small predominance of 1,5-isomer |

This table is generated based on findings related to the influence of structured solids on the regioselectivity of naphthalene dibromination. mdpi.com

A more controlled approach involves using a naphthalene molecule that already contains a functional group. This directing group can influence the position of subsequent electrophilic bromination. For the synthesis of a 5-bromo-1-substituted naphthalene, a common strategy is to start with a 1-substituted naphthalene.

If the substituent at the C1 position is an activating group, it directs incoming electrophiles to the C4 (para) and C2 (ortho) positions. If the C1 substituent is a deactivating group, such as a carboxylic acid, it directs bromination to the C5 and C8 positions. smolecule.com Therefore, the direct bromination of 1-naphthoic acid is a viable route to 5-bromo-1-naphthoic acid, a direct precursor to 5-bromo-1-naphthylacetic acid. This reaction is typically performed by treating 1-naphthoic acid with molecular bromine in a solvent like glacial acetic acid at elevated temperatures (80-120 °C). smolecule.com The carboxylic acid group deactivates the ring, necessitating harsher conditions compared to unsubstituted naphthalene. smolecule.com

Another strategy involves starting with 1-bromonaphthalene and introducing a second bromine atom. The bromination of 1-bromonaphthalene with bromine can yield 1,4-dibromonaphthalene as the major product under certain conditions (e.g., in dichloromethane at -30°C). mdpi.comresearchgate.net However, photobromination of 1-bromonaphthalene in carbon tetrachloride at reflux (77°C) has been shown to produce 1,5-dibromonaphthalene in high yield (80%). researchgate.net This 1,5-dibromonaphthalene can then be selectively functionalized at one of the bromine positions to introduce the acetic acid side chain.

Approaches for Constructing the Acetic Acid Side Chain

Once the 5-bromo-naphthalene scaffold is obtained, the next phase is the introduction of the acetic acid moiety at the C1 position.

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds with aromatic rings. To construct the acetic acid side chain, a two-carbon acyl group, such as an acetyl group, can be introduced onto the 5-bromonaphthalene ring. This is typically achieved using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). youtube.com The reaction introduces a ketone (e.g., 1-acetyl-5-bromonaphthalene). youtube.com

The resulting ketone must then be converted to the carboxylic acid. This can be accomplished through various methods, such as the Haloform reaction if it's a methyl ketone, or more commonly, through oxidation. A more versatile approach is the Willgerodt-Kindler reaction, which can convert an aryl alkyl ketone to a thioamide, which is then hydrolyzed to the corresponding carboxylic acid with one additional carbon. Alternatively, the ketone can be reduced to an alkyl chain (e.g., via Clemmensen or Wolff-Kishner reduction) and the terminal methyl group subsequently oxidized to a carboxylic acid, though this is a longer route. youtube.com

Table 2: Common Acylating Agents for Friedel-Crafts Reactions google.com

| Acylating Agent | Formula | Notes |

|---|---|---|

| Acetic Anhydride | (CH₃CO)₂O | Commonly used, produces acetic acid as a byproduct. youtube.com |

| Acetyl Chloride | CH₃COCl | Highly reactive, produces HCl as a byproduct. |

| Acetic Acid | CH₃COOH | Less reactive, can be used with strong acid catalysts like HF. google.comresearchgate.net |

An alternative and often more direct route involves the condensation of naphthalene with a chloroacetic acid derivative. chemicalbook.comsemanticscholar.org The industrial preparation of 1-naphthaleneacetic acid often utilizes the reaction between naphthalene and chloroacetic acid in the presence of a catalyst, such as potassium chloride or aluminum powder, at high temperatures. chemicalbook.com

This general approach can be adapted for the synthesis of this compound. Starting with 1,5-dibromonaphthalene, one bromine atom can be selectively converted into an organometallic species (e.g., a Grignard or organolithium reagent). This nucleophilic intermediate can then react with a suitable electrophile, such as carbon dioxide (followed by acidification), to form 5-bromo-1-naphthoic acid. The carboxylic acid can then be reduced to an alcohol, converted to a halide, and subjected to cyanide displacement followed by hydrolysis (a two-step chain extension) to yield this compound. A more direct substitution is also possible, where an organometallic intermediate of 5-bromonaphthalene reacts with a protected haloacetic acid derivative.

Multi-Step Synthetic Sequences and Optimization Studies

A plausible synthetic sequence could be:

Bromination: Direct bromination of 1-naphthoic acid to yield 5-bromo-1-naphthoic acid. smolecule.com

Reduction: Reduction of the carboxylic acid group of 5-bromo-1-naphthoic acid to a primary alcohol (5-bromo-1-naphthalenemethanol) using a reducing agent like lithium aluminum hydride.

Halogenation: Conversion of the alcohol to the corresponding halide (e.g., 1-(chloromethyl)-5-bromonaphthalene) using a reagent like thionyl chloride.

Nitrile Formation: Substitution of the halide with a cyanide group (e.g., using NaCN) to form 5-bromo-1-naphthylacetonitrile.

Hydrolysis: Hydrolysis of the nitrile group under acidic or basic conditions to afford the final product, this compound.

Each step in this sequence would require optimization of parameters such as solvent, temperature, reaction time, and reagent stoichiometry to maximize yield and minimize the formation of byproducts. nih.gov For instance, the initial bromination step's regioselectivity is crucial, and conditions must be fine-tuned to favor the 5-bromo isomer over other possibilities. Subsequent steps must be compatible with the bromo-substituted naphthalene ring, avoiding unwanted side reactions.

Catalytic Approaches in the Synthesis of Naphthylacetic Acid Derivatives

Catalytic methods provide a powerful toolkit for the construction of the this compound scaffold. These reactions, typically catalyzed by palladium, nickel, or copper complexes, enable the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. Key catalytic strategies include Suzuki-Miyaura coupling, Heck reactions, and catalytic cyanation followed by hydrolysis. These methods often start from readily available brominated naphthalene precursors, allowing for the strategic introduction of the acetic acid moiety or its synthetic equivalents.

One of the significant challenges in the synthesis of this compound from precursors like 1,5-dibromonaphthalene is achieving selective mono-functionalization at the C1 position while leaving the C5 bromine intact. The regioselectivity of these catalytic reactions is influenced by a variety of factors, including the choice of catalyst, ligands, reaction conditions, and the nature of the coupling partners.

Cross-Coupling Reactions: A Versatile Tool

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstone methodologies in modern organic synthesis and are highly applicable to the synthesis of naphthylacetic acid derivatives.

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organic halide, offers a robust method for creating carbon-carbon bonds. In the context of synthesizing precursors to this compound, a selective coupling at the more reactive C1 position of 1,5-dibromonaphthalene would be a key step. While specific examples for the direct synthesis of the target molecule are not abundant in publicly available literature, the principles of Suzuki-Miyaura coupling on dibromonaphthalenes have been established. For instance, the regioselective double Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde has been achieved by carefully controlling reaction conditions to minimize dehalogenation. nih.gov Similar control over reaction parameters would be crucial for the selective mono-arylation or mono-alkylation of 1,5-dibromonaphthalene.

The Heck reaction , which couples an alkene with an aryl halide, provides another avenue for introducing the acetic acid side chain. For example, the reaction of 1,5-dibromonaphthalene with an acrylate ester, followed by reduction and hydrolysis, could yield the desired product. The regioselectivity of the Heck reaction on naphthalenic systems is influenced by both electronic and steric factors, as well as the specific catalytic system employed. libretexts.org Research on the Heck reaction of aliphatic olefins with aryl bromides has shown that the choice of solvent can influence the reaction pathway, promoting the formation of specific isomers. rsc.org

Below is a hypothetical data table illustrating the potential application of Suzuki-Miyaura and Heck reactions for the synthesis of a precursor to this compound, based on general principles of these reactions.

Table 1: Hypothetical Catalytic Synthesis of a this compound Precursor

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 1,5-Dibromonaphthalene | (2-(ethoxy)-2-oxoethyl)boronic acid | Pd(PPh3)4 | - | K2CO3 | Dioxane/H2O | 90 | (Not Reported) |

| Heck Reaction | 1,5-Dibromonaphthalene | Ethyl acrylate | Pd(OAc)2 | P(o-tol)3 | Et3N | DMF | 100 | (Not Reported) |

Catalytic Cyanation: An Alternative Pathway

Another important catalytic approach involves the introduction of a cyano group, which can then be hydrolyzed to the corresponding carboxylic acid. Nickel-catalyzed cyanation of aryl halides has emerged as a powerful and sustainable method for the synthesis of aryl nitriles. researchgate.net This method could be applied to 1,5-dibromonaphthalene to selectively introduce a cyano group at the C1 position, which upon hydrolysis would yield this compound. The choice of cyanide source and catalyst system is critical for achieving high yields and selectivity. Various cyanide sources, including metal cyanides and organic cyanides like acetonitrile, have been explored in nickel-catalyzed systems. researchgate.netorgsyn.orgmdpi.com

The following table summarizes potential catalytic cyanation approaches for the synthesis of a this compound precursor.

Table 2: Potential Catalytic Cyanation Routes to a this compound Precursor

| Aryl Halide | Cyanide Source | Catalyst | Ligand | Reductant/Base | Solvent | Temp (°C) | Product |

|---|---|---|---|---|---|---|---|

| 1,5-Dibromonaphthalene | Zn(CN)2 | NiCl2(dppf) | - | - | DMF | 120 | 5-Bromo-1-cyanonaphthalene |

| 1,5-Dibromonaphthalene | Acetonitrile | Ni(MeCN)62 | 1,10-phenanthroline | Si–Me4-DHP | Acetonitrile | (Not Reported) | 5-Bromo-1-cyanonaphthalene |

Chemical Reactivity and Derivatization Studies of 5 Bromo 1 Naphthylacetic Acid

Halogen Exchange and Functional Group Interconversion at the Bromo-Position

The bromine atom at the 5-position of the naphthalene (B1677914) ring serves as a versatile handle for a variety of functional group interconversions, most notably through metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of substituted naphthalene derivatives.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the derivatization of aryl bromides like 5-bromo-1-naphthylacetic acid. The general mechanism for these reactions involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a new carbon-carbon bond. This method is widely used for the synthesis of biaryl compounds. For this compound, a Suzuki-Miyaura coupling would introduce a new aryl or alkyl group at the 5-position.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This provides a direct route to 5-alkynyl-1-naphthylacetic acid derivatives, which are valuable intermediates for further transformations.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond at the vinylic position. This reaction is a powerful method for the synthesis of substituted styrenes and other vinylarenes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This provides a direct route to 5-amino-1-naphthylacetic acid derivatives, which can be challenging to synthesize by other methods.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 5-Aryl-1-naphthylacetic acid |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 5-Alkynyl-1-naphthylacetic acid |

| Heck Reaction | H₂C=CHR | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 5-Vinyl-1-naphthylacetic acid |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 5-(Dialkylamino)-1-naphthylacetic acid |

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid functional group of this compound is readily derivatized through standard transformations such as esterification and amidation. These reactions provide access to a wide range of functional derivatives with modified physicochemical properties.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid, leads to the formation of the corresponding ester. This process, known as Fischer esterification, is an equilibrium reaction. To drive the reaction towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water. chemguide.co.ukresearchgate.netcommunityresearch.org.nz

Amide Formation: Amides can be synthesized from this compound by reaction with a primary or secondary amine. The direct reaction is often slow, so a coupling agent is typically employed. Dicyclohexylcarbodiimide (DCC) is a common reagent for this purpose. DCC activates the carboxylic acid by forming a reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. youtube.comlibretexts.orgkhanacademy.orgajchem-a.comresearchgate.net

| Reaction | Reagent | Catalyst/Coupling Agent | Product |

|---|---|---|---|

| Esterification | Ethanol (EtOH) | Sulfuric Acid (H₂SO₄) | Ethyl 5-bromo-1-naphthylacetate |

| Amidation | Ammonia (NH₃) | Dicyclohexylcarbodiimide (DCC) | 5-Bromo-1-naphthylacetamide |

Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene Ring System

The naphthalene ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: The bromine atom is a deactivating but ortho-, para-directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. The carboxymethyl group (-CH₂COOH) is a weakly deactivating, meta-directing group. In the case of this compound, the directing effects of these two groups will determine the position of incoming electrophiles. For electrophilic attack, the positions activated by the bromine (ortho and para to it) and not strongly deactivated by the carboxymethyl group will be favored. Therefore, electrophilic substitution is most likely to occur at the 4- and 8-positions. Reactions such as nitration (with HNO₃/H₂SO₄) and sulfonation (with fuming H₂SO₄) would be expected to yield a mixture of the 4- and 8-substituted products. Friedel-Crafts acylation of 1,5-disubstituted naphthalenes has been shown to occur, further indicating the feasibility of electrophilic substitution on this ring system. rsc.org

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on aryl halides is generally difficult unless the ring is activated by strong electron-withdrawing groups. In this compound, the ring is not strongly activated for nucleophilic attack. Therefore, direct displacement of the bromide by common nucleophiles requires harsh conditions or the use of a catalyst. However, reactions with very strong nucleophiles, such as sodium methoxide (B1231860) in the presence of a copper catalyst, or through palladium-catalyzed processes like the Buchwald-Hartwig amination (as discussed in section 3.1), can lead to substitution at the 5-position.

Radical Reactions and Mechanistic Investigations

The presence of a bromine atom and an acetic acid side chain on the naphthalene ring opens up possibilities for radical-mediated reactions. Studies on the related 1-naphthaleneacetic acid (NAA) have shown that it can undergo oxidation reactions with hydroxyl and sulfate (B86663) radicals. rsc.org The reaction with hydroxyl radicals leads to the formation of a hydroxyl adduct radical, while the reaction with sulfate radicals can form a naphthyl methyl radical. rsc.org

For this compound, radical reactions can be initiated at several sites. Homolytic cleavage of the C-Br bond can generate a naphthyl radical, which can then participate in various radical processes, such as addition to alkenes or hydrogen atom abstraction. The acetic acid side chain also presents a site for radical formation. For instance, α-bromo esters and thioesters are known to undergo radical cyclization reactions. mdpi.com While specific studies on the radical cyclization of this compound derivatives are not widely reported, it represents a potential avenue for the synthesis of novel polycyclic structures.

Electron Spin Resonance (ESR) spectroscopy is a key technique for the study of radical intermediates. ESR studies on various naphthalene derivatives have provided valuable insights into the structure and conformation of their radical ions. canterbury.ac.nz Such studies on this compound could help to elucidate the nature of the radical intermediates formed under different reaction conditions and provide a deeper understanding of the reaction mechanisms.

Applications in Advanced Organic Synthesis and Materials Science Research

5-Bromo-1-naphthylacetic Acid as a Versatile Synthetic Intermediate

This compound serves as a valuable and versatile intermediate in the field of organic synthesis. Its bifunctional nature, featuring both a reactive bromine atom on the naphthalene (B1677914) ring and a carboxylic acid moiety, allows for a wide range of chemical transformations. This dual reactivity makes it an attractive starting material for the construction of more complex molecular architectures and for the targeted introduction of specific functional groups.

The presence of the bromine atom, an excellent leaving group, facilitates various cross-coupling reactions, which are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org Simultaneously, the carboxylic acid group can undergo a host of reactions, including esterification, amidation, and reduction, providing another avenue for molecular elaboration.

The rigid naphthalene scaffold of this compound, combined with its reactive handles, makes it a suitable building block for the synthesis of complex organic molecules. The naphthalene core is a common structural motif in many biologically active compounds and functional materials. nih.gov By leveraging the reactivity of both the bromo and carboxylic acid groups, chemists can systematically build up molecular complexity.

This compound is an excellent precursor for targeted derivatization and functionalization. The distinct reactivity of its two functional groups allows for selective chemical modifications. The carboxylic acid group can be readily converted into esters, amides, or other derivatives, which can modulate the compound's steric and electronic properties.

The bromine atom on the naphthalene ring is particularly useful for introducing a wide array of functional groups at a specific position. Through reactions like nucleophilic aromatic substitution or metal-catalyzed cross-coupling, the bromine can be substituted with various functionalities, including but not limited to:

Aryl and Heteroaryl Groups: Introduced via Suzuki, Stille, or other cross-coupling reactions to create biaryl systems.

Alkynyl Groups: Incorporated through Sonogashira coupling, providing a linear extension to the molecular structure.

Amino Groups: Introduced via Buchwald-Hartwig amination, leading to the synthesis of arylamines.

Cyano Groups: Can replace the bromine, which can then be further transformed into other functional groups like carboxylic acids or amines.

This ability to selectively functionalize the naphthalene core makes this compound a powerful tool for creating libraries of compounds with diverse functionalities for various research applications, including medicinal chemistry and materials science.

Role in the Preparation of Specialty Chemicals and Advanced Materials

Derivatives of this compound hold potential in the development of specialty chemicals and advanced materials. The unique photophysical and electronic properties of the naphthalene ring system make it an attractive component in the design of organic electronic materials. oled-intermediates.com

Bromonaphthalene derivatives can serve as precursors in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). oled-intermediates.com In OLEDs, naphthalene-containing compounds can be utilized in various layers, including the emissive layer and charge-transport layers, to enhance device performance and stability. oled-intermediates.com The ability to functionalize the naphthalene core through the bromo and carboxylic acid groups allows for the fine-tuning of the material's electronic properties, such as its energy levels and charge-carrier mobility.

Furthermore, the principles of polymer chemistry can be applied to create functional polymers incorporating the this compound moiety. frontiersin.org These polymers could exhibit interesting thermal, mechanical, and photophysical properties, making them suitable for a range of applications, from advanced coatings to electronic devices. The reactive sites on the monomer unit would allow for post-polymerization modification, further expanding the scope of accessible materials.

Coordination Chemistry and Metal Complexes with Naphthalene-Based Acetic Acid Ligands

Naphthalene-based acetic acid ligands, including derivatives like this compound, are of significant interest in coordination chemistry. The carboxylate group of these ligands can coordinate to metal ions in various modes, leading to the formation of a diverse array of metal complexes and metal-organic frameworks (MOFs). rsc.org

The coordination of the deprotonated carboxylate group can be monodentate, bidentate chelating, or bridging between multiple metal centers. This versatility in coordination modes, combined with the rigid and aromatic nature of the naphthalene backbone, allows for the construction of coordination polymers with different dimensionalities (1D, 2D, or 3D) and topologies. rsc.orgfrontiersin.org

The resulting metal complexes and MOFs can exhibit a range of interesting properties, including:

Luminescence: The naphthalene moiety can act as a light-harvesting antenna, transferring energy to the metal center, which can result in characteristic luminescence. researchgate.net

Catalysis: The porous nature of some MOFs allows them to act as catalysts for various chemical reactions.

Gas Storage and Separation: The defined pore sizes and chemical nature of the internal surfaces of MOFs can be tailored for the selective adsorption and storage of gases.

The introduction of a bromine atom on the naphthalene ring, as in this compound, can further influence the properties of the resulting metal complexes. The bromine atom can participate in halogen bonding, an intermolecular interaction that can direct the self-assembly of the coordination network. Additionally, the electronic effect of the bromine substituent can modulate the photophysical properties of the ligand and the resulting complex.

Below is a table summarizing the coordination modes of carboxylate ligands, which are relevant to naphthalene-based acetic acids.

| Coordination Mode | Description |

| Monodentate | The carboxylate group binds to a single metal ion through one of its oxygen atoms. |

| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a chelate ring. |

| Bidentate Bridging | The carboxylate group bridges two metal ions, with each oxygen atom coordinating to a different metal ion. |

| Tridentate Bridging | The carboxylate group bridges multiple metal ions in a more complex fashion. |

The study of metal complexes with naphthalene-based acetic acid ligands is an active area of research, with the potential for the development of new functional materials with applications in sensing, catalysis, and luminescent devices. researchgate.netnih.gov

Investigation of Biological Mechanisms and Activity in Plant Systems

Auxinic Properties and Plant Growth Regulation Research

There is no specific research available on the auxinic properties of 5-Bromo-1-naphthylacetic acid. The auxinic activity of a compound is typically determined through bioassays that measure responses such as cell elongation, root initiation, and apical dominance. Without such studies, any claims about its role as a plant growth regulator would be purely speculative.

Influence on Cell Division and Elongation

No studies were found that investigate the influence of this compound on plant cell division and elongation. Research in this area would typically involve treating plant tissues or cell cultures with the compound and observing changes in cell proliferation and size.

Effects on Photosynthesis and RNA Synthesis

There is no available data on the effects of this compound on photosynthesis or RNA synthesis in plants. Such investigations would require specific experiments measuring parameters like chlorophyll (B73375) content, photosynthetic rate, and the transcription of specific genes.

Interactions with Plant Hormonal Signaling Pathways

Information regarding the interaction of this compound with plant hormonal signaling pathways is not present in the current body of scientific literature. Understanding these interactions is crucial for elucidating the complete mechanism of action of any plant growth regulator.

Comparative Biological Activity with Unsubstituted and Other Halogenated Naphthalene (B1677914) Derivatives

No comparative studies have been published that directly assess the biological activity of this compound against its unsubstituted counterpart, 1-naphthaleneacetic acid, or other halogenated derivatives. Such research is essential for understanding the structure-activity relationship and the specific impact of the bromo- substitution at the 5-position on its biological function.

Theoretical and Experimental Approaches to Elucidating Biological Action

There are no theoretical or experimental studies specifically focused on elucidating the biological action of this compound. This type of research would involve techniques such as molecular modeling to predict interactions with auxin receptors or detailed physiological and genetic studies to identify its mode of action.

Investigation of Other Biological Activities (e.g., Antifungal Activity)

No research has been conducted to investigate other potential biological activities of this compound, including any potential antifungal properties. While some naphthalene derivatives have shown antifungal activity, this cannot be extrapolated to the 5-bromo substituted compound without specific experimental evidence.

Structure Activity Relationship Sar Studies for 5 Bromo 1 Naphthylacetic Acid and Analogues

Impact of Halogen Substitution Position and Nature on Biological Activity

The introduction of halogen atoms into biologically active molecules is a common strategy to modulate their pharmacological and pharmacokinetic properties. researchgate.net In the context of NAA analogues, the position and nature of the halogen substituent on the naphthalene (B1677914) ring are critical determinants of auxin activity.

The biological activity of synthetic auxins is highly dependent on the specific substitution pattern. Halogenation can influence factors such as lipophilicity, electronic distribution, and steric hindrance, all of which affect receptor binding and transport. For instance, the bromine atom at the 5-position of the naphthalene ring in 5-Bromo-1-naphthylacetic acid would increase the molecule's lipophilicity compared to the unsubstituted NAA. This alteration can affect how the molecule partitions across cell membranes to reach its target site.

The electronic effect of the bromine atom, being an electron-withdrawing group, alters the charge distribution of the aromatic naphthalene system. This can influence the electrostatic interactions between the molecule and its receptor. The position of the substituent is crucial; different isomers (e.g., substitution at position 4 vs. position 5) can lead to significant variations in biological activity due to different steric and electronic profiles presented to the receptor binding pocket.

| Substituent at Position 5 | Predicted Effect on Lipophilicity | Electronic Effect | Potential Impact on Activity |

|---|---|---|---|

| -H (Unsubstituted NAA) | Baseline | Neutral | Active as a synthetic auxin herts.ac.uk |

| -Br (Bromo) | Increase | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Modulated activity; potential for altered receptor affinity or selectivity |

| -Cl (Chloro) | Increase | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Modulated activity, similar to bromo but with different steric and electronic magnitude |

| -F (Fluoro) | Slight Increase | Strongly Electron-withdrawing (Inductive) | Modulated activity; often used to block metabolic degradation |

Significance of the Acetic Acid Side Chain in Molecular Recognition

The carboxymethyl group (-CH₂COOH) attached to the 1-position of the naphthalene ring is an essential structural feature for the auxin activity of NAA and its analogues. nih.govnih.gov This acetic acid side chain is critical for molecular recognition and the initiation of the biological response.

Key functions of the acetic acid side chain include:

Anionic Binding: At physiological pH, the carboxylic acid group is deprotonated to form a carboxylate anion (-COO⁻). This negative charge is believed to be a primary interaction point with a corresponding positively charged residue (e.g., an amino acid like lysine or arginine) within the auxin receptor binding pocket.

Hydrogen Bonding: The oxygen atoms of the carboxylate group can act as hydrogen bond acceptors, further stabilizing the ligand-receptor complex.

Spatial Orientation: The length and flexibility of the acetic acid side chain are crucial. The methylene (-CH₂-) linker allows the carboxyl group to adopt an optimal orientation relative to the naphthalene ring for effective binding. Studies on related compounds have shown that altering the length of this side chain can dramatically reduce or abolish activity.

The interaction is highly specific, as evidenced by the fact that the analogue β-naphthaleneacetic acid (2-naphthylacetic acid) shows different activity profiles compared to the α-isomer (1-naphthylacetic acid), highlighting the importance of the precise spatial relationship between the aromatic ring and the acidic side chain. nih.govmdpi.com

Conformational Analysis and Proposed Receptor Binding Hypotheses

The current understanding of auxin action involves a co-receptor complex composed of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor protein. researchgate.net Auxin molecules are thought to act as a "molecular glue," fitting into a pocket on the TIR1/AFB protein and stabilizing the interaction between TIR1/AFB and the Aux/IAA repressor, leading to the degradation of the repressor and subsequent gene expression. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) and Computational Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) studies and computational modeling are powerful tools used to understand and predict the biological activity of compounds based on their chemical structures. nih.govnih.gov These approaches correlate physicochemical properties (descriptors) of a series of molecules with their observed activities to generate a mathematical model. frontiersin.orgalgorithmicbotany.org

For auxin analogues like this compound, a QSAR model would aim to predict plant growth-regulating activity. Key molecular descriptors often used in such models for auxins include:

Hydrophobicity parameters (e.g., logP): These describe the molecule's partitioning between lipid and aqueous environments, which relates to its ability to cross membranes. The bromine atom would significantly increase the calculated logP value.

Electronic parameters (e.g., Hammett constants, partial atomic charges): These quantify the electron-donating or electron-withdrawing nature of substituents and the charge distribution across the molecule, which are crucial for electrostatic interactions with the receptor.

Steric parameters (e.g., molar refractivity, van der Waals volume): These describe the size and shape of the molecule and its substituents, which are critical for ensuring a proper fit within the receptor's binding site.

Quantum chemical descriptors (e.g., HOMO/LUMO energies): These relate to the molecule's reactivity and ability to participate in charge-transfer interactions.

By developing a QSAR model with a training set of related NAA analogues, the activity of this compound could be predicted. Computational docking simulations could further be used to visualize the binding pose of the molecule within a homology model of the auxin receptor, providing a structural basis for its predicted activity and guiding the design of new, potentially more potent analogues.

| QSAR Descriptor Type | Property Measured | Influence of 5-Bromo Substitution |

|---|---|---|

| Hydrophobic | Lipophilicity / Membrane permeability | Increases logP, potentially enhancing transport |

| Electronic | Electron distribution, dipole moment | Alters charge on the aromatic ring, affecting electrostatic binding |

| Steric | Molecular size and shape | Increases molecular volume, influencing fit in the receptor pocket |

| Topological | Molecular connectivity and branching | Alters indices related to molecular shape |

Absence of Specific Research Data on the Analytical Methodologies for this compound

A thorough review of available scientific literature reveals a significant lack of specific research focused on the advanced analytical methodologies for the chemical compound this compound. While extensive analytical data exists for the related parent compound, 1-Naphthylacetic acid (NAA), and other brominated naphthalene derivatives, this information is not directly applicable to this compound.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and various spectroscopic methods are highly specific to the molecular structure of the analyte. Key parameters including chromatographic retention times, mass-to-charge ratios of fragment ions, and spectroscopic absorption and emission wavelengths are unique for each compound. Consequently, data from analogous but structurally distinct molecules cannot be reliably extrapolated to describe the analytical behavior of this compound.

Searches for methodologies related to the separation, quantification, identification, and structural elucidation of this compound did not yield specific protocols or detailed research findings. The available literature primarily discusses the synthesis of related compounds or the analytical methods for NAA. Without dedicated studies on this compound, it is not possible to provide scientifically accurate information for the following outlined topics:

Advanced Analytical Methodologies for Research on 5 Bromo 1 Naphthylacetic Acid

Spectroscopic Techniques for Advanced Structural Elucidation and Purity Assessment

Therefore, a detailed and scientifically accurate article on the advanced analytical methodologies for 5-Bromo-1-naphthylacetic acid, as per the requested outline, cannot be generated at this time due to the absence of specific research and data in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of chemical compounds, making it invaluable for differentiating between structural isomers. azom.comazom.com For bromo-1-naphthylacetic acid, several positional isomers exist depending on the bromine atom's location on the naphthalene (B1677914) ring (e.g., 5-bromo, 4-bromo, 8-bromo, etc.). Each isomer will produce a unique ¹H NMR spectrum, allowing for unambiguous identification.

The key to isomer differentiation lies in analyzing the chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons on the naphthalene ring. azom.com The bromine atom, being an electronegative substituent, will deshield nearby protons, causing their signals to appear at a higher chemical shift (further downfield). The specific arrangement of protons around the bromine atom and the carboxymethyl group dictates the unique splitting pattern for each isomer.

For this compound, the protons on the aromatic ring will exhibit a distinct pattern compared to other isomers. For instance, the proton at the C4 position would likely appear as a doublet, coupled to the proton at C3. The chemical shifts and coupling constants of the protons at the C2, C3, C4, C6, C7, and C8 positions would be unique to the 5-bromo substitution pattern. By contrast, an isomer like 8-Bromo-1-naphthylacetic acid would show a significantly different set of signals for the protons near the bromine atom (e.g., the C7 proton).

Table 1: Hypothetical ¹H NMR Spectral Data Comparison for Aromatic Protons in Bromo-1-naphthylacetic Acid Isomers

| Isomer | Proton Environment | Expected Chemical Shift (δ) | Expected Multiplicity |

| This compound | H-4 | Downfield | Doublet (d) |

| H-2, H-3 | Mid-range aromatic | Doublet of doublets (dd), Triplet (t) | |

| H-6, H-7, H-8 | Distinct pattern due to Br at C5 | Doublet (d), Triplet (t), Doublet (d) | |

| 8-Bromo-1-naphthylacetic acid | H-7 | Significantly Downfield | Doublet (d) |

| H-2, H-3, H-4 | Different pattern from 5-bromo isomer | Complex Multiplets | |

| H-5, H-6 | Different pattern from 5-bromo isomer | Complex Multiplets |

Note: This table is illustrative of the expected differences. Actual chemical shifts and multiplicities would be determined experimentally.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. lumenlearning.comlibretexts.org An IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural components. The analysis of these bands confirms the presence of the carboxylic acid, the aromatic ring, and the carbon-bromine bond. vscht.cz

Key expected absorptions include:

O–H Stretch: A very broad and strong band for the carboxylic acid hydroxyl group, typically appearing in the range of 3300-2500 cm⁻¹. libretexts.org

C–H Stretch (Aromatic): Absorption bands for the C-H bonds on the naphthalene ring, which are characteristically found just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz

C–H Stretch (Aliphatic): Absorptions from the methylene (-CH₂-) group in the acetic acid side chain, appearing just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹). vscht.cz

C=O Stretch: A very strong and sharp peak for the carbonyl group of the carboxylic acid, typically found between 1760-1690 cm⁻¹. libretexts.org

C=C Stretch (Aromatic): Several bands of variable intensity in the 1600-1400 cm⁻¹ region, which are characteristic of the carbon-carbon stretching vibrations within the aromatic ring. lumenlearning.com

C–O Stretch: A band associated with the carbon-oxygen single bond of the carboxylic acid, appearing in the 1320-1210 cm⁻¹ region. libretexts.org

C–Br Stretch: The absorption for the carbon-bromine bond is expected in the fingerprint region of the spectrum, typically between 690-515 cm⁻¹. lumenlearning.comlibretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O–H Stretch | 3300 - 2500 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong, Sharp |

| Carboxylic Acid | C–O Stretch | 1320 - 1210 | Medium |

| Aromatic Ring | C–H Stretch | 3100 - 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1400 | Medium to Weak |

| Aliphatic Chain | C–H Stretch | 3000 - 2850 | Medium |

| Alkyl Halide | C–Br Stretch | 690 - 515 | Medium to Strong |

Fluorescence and Phosphorescence Spectroscopy for Detection and Mechanism Studies

The naphthalene moiety in this compound provides intrinsic luminescent properties that can be exploited for highly sensitive detection and for studying molecular interactions.

Fluorescence Spectroscopy has been utilized for the detection of the parent compound, α-naphthaleneacetic acid (NAA). One research approach involves fluorescence quenching, where the presence of the analyte decreases the fluorescence intensity of a probe. For instance, fluorescent copper nanoparticles have been developed that show a strong emission, which is effectively quenched upon the addition of NAA. nih.gov This quenching mechanism, which can be based on interactions like hydrogen bonding and coordination, allows for sensitive and selective detection with a good linear range and a low detection limit. nih.gov This methodology could be adapted for the detection of this compound.

Phosphorescence Spectroscopy , particularly micelle-stabilized room-temperature phosphorescence (MS-RTP), offers another highly sensitive detection method. dss.go.th In this technique, the analyte is incorporated into a micellar medium (like sodium dodecyl sulfate), which shields it from non-radiative decay processes. dss.go.th The presence of a heavy atom, such as the bromine in this compound, can intrinsically enhance the phosphorescence signal through the "heavy-atom effect," which promotes intersystem crossing from the singlet excited state to the triplet excited state. For related compounds, external heavy atoms like thallium nitrate are added to further increase the phosphorescence intensity, and an oxygen scavenger like sodium sulfite is used to prevent quenching by molecular oxygen. dss.go.th This technique allows for the determination of trace amounts of the compound in various samples. dss.go.th

Optimized Sample Preparation and Extraction Techniques for Complex Research Matrices

The analysis of this compound in complex research matrices, such as environmental soil or biological tissues, requires robust sample preparation and extraction to isolate the analyte from interfering substances. researchgate.netresearchgate.net The goal is to obtain a clean extract with a high recovery of the target compound.

Common extraction techniques for related naphthaleneacetic acids from solid samples involve initial homogenization with an organic solvent like acetone. mhlw.go.jp This is often followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleanup and concentration. researchgate.net

A widely adopted and effective method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. researchgate.net The QuEChERS method typically involves two steps:

Extraction: The sample is first homogenized with a solvent (commonly acetonitrile) and a combination of salts (e.g., magnesium sulfate (B86663) and sodium acetate). This step extracts the analyte from the sample matrix and induces phase separation. researchgate.net

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant from the first step is transferred to a tube containing a sorbent material (like primary secondary amine, PSA) and magnesium sulfate. The PSA removes interfering polar compounds such as organic acids and sugars, while the magnesium sulfate removes excess water. After vortexing and centrifugation, the final, cleaned extract is ready for analysis by techniques like LC-MS/MS. researchgate.net

The efficiency of different extraction methods has been validated for the parent compound, 1-naphthylacetic acid (NAA), in complex matrices like tomato and zucchini, demonstrating high recovery rates and good precision. researchgate.net

Table 3: Comparison of Extraction Method Efficiency for 1-Naphthylacetic Acid (NAA) in Tomato Matrix

| Extraction Method | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

| Mini-Luke | 50 | 97 | 5 |

| 100 | 95 | 4 | |

| Ethyl Acetate | 50 | 93 | 7 |

| 100 | 92 | 11 | |

| QuEChERS | 50 | 85 | 7 |

| 100 | 83 | 6 |

Data adapted from studies on the closely related compound 1-naphthylacetic acid. researchgate.net

Environmental Behavior and Degradation Pathways

Abiotic Degradation Mechanisms (e.g., Photodegradation)

Abiotic degradation, particularly photodegradation, is a significant pathway for the breakdown of naphthylacetic acid compounds in the environment. epa.gov Exposure to sunlight and UV radiation can initiate chemical transformations. nih.gov

Studies on the parent compound, 1-naphthylacetic acid (NAA), reveal that photolysis is an important environmental fate process. nih.gov In aqueous solutions, the degradation of NAA under ultraviolet light follows first-order kinetics, with a half-life of 60 minutes and a rate constant of 1.15 x 10⁻² min⁻¹. researchgate.netnih.gov The efficiency of this process is enhanced by several factors, including the presence of oxygen, acidic conditions (low pH), and photocatalysts like titanium dioxide (TiO₂). researchgate.netnih.gov

Under aerobic conditions, exposure of NAA to UV light and sunlight results in several degradation products. nih.gov In the atmosphere, vapor-phase NAA is expected to degrade by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of 10 hours. nih.gov

| Degradation Product | Reference |

|---|---|

| 1-Hydroxymethyl naphthalene (B1677914) | nih.gov |

| 1-Naphthaldehyde | nih.gov |

| Naphthalene-1-carboxylic acid (1-Naphthoic acid) | epa.govnih.gov |

| 1-Methyl naphthalene | nih.gov |

| Phthalic acid | epa.govnih.gov |

Microbial Degradation and Biotransformation Studies

For the parent compound NAA, its breakdown in soil is primarily attributed to microbial degradation, with a reported half-life of 10 days. nih.gov However, in a test using activated sludge inoculum, NAA showed 0% of its theoretical Biochemical Oxygen Demand (BOD) over a two-week period, suggesting that the specific microbial communities and conditions are critical for degradation to occur. nih.gov Structurally similar compounds like 1-methyl-naphthalene are also known to be susceptible to biodegradation. epa.gov

Environmental Fate and Persistence in Soil and Aquatic Systems

The persistence of a chemical in the environment is a measure of its stability and resistance to degradation. For 1-naphthylacetic acid, its persistence varies between soil and aquatic systems.

In soil, NAA may be persistent under certain conditions. herts.ac.uk However, its half-life is reported to be around 10 to 15 days, largely due to microbial degradation. epa.govnih.gov

In aquatic systems, 1-naphthylacetic acid is not expected to be persistent. herts.ac.uk Rapid photolysis in water is a major route of degradation. epa.gov Based on Structure-Activity Relationship (SAR) analyses, the half-life of NAA in water is estimated to be about 360 hours (15 days). epa.gov

| Environmental Compartment | Reported Half-Life | Primary Degradation Pathway | Reference |

|---|---|---|---|

| Soil | 10 - 15 days | Microbial Degradation | epa.govnih.gov |

| Water | ~15 days (360 hours) | Photolysis | epa.gov |

| Atmosphere (Vapor-phase) | ~10 hours | Reaction with Hydroxyl Radicals | nih.gov |

Future Research Directions and Interdisciplinary Investigations

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemical research. For 5-Bromo-1-naphthylacetic acid, future efforts will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Key areas for future research include:

C-H Functionalization: Direct, regioselective C-H bond functionalization of naphthalene (B1677914) precursors presents a more atom-economical approach. chemistryviews.org Developing catalytic systems that can selectively introduce the acetic acid moiety at the 1-position of a brominated naphthalene core would significantly streamline the synthesis.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Investigating the synthesis of this compound and its precursors using flow reactors could lead to higher yields and purity while minimizing environmental impact.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthetic sequence could offer unparalleled selectivity and milder reaction conditions. Exploring enzymatic pathways for the synthesis of naphthalene derivatives is a promising avenue for sustainable production.

Green Solvents and Reagents: Research into replacing hazardous solvents and reagents with greener alternatives, such as bio-based solvents or water-based reaction media, is crucial. jmchemsci.com For instance, ultrasound-promoted reactions can offer a green method for chemical synthesis. jmchemsci.com

A recent development in the synthesis of substituted naphthalenes involves a nitrogen-to-carbon transmutation of isoquinolines, which provides a convenient route using an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source. nih.gov This type of innovative strategy could inspire novel pathways to this compound.

Design and Synthesis of Advanced Naphthalene-Based Derivatives with Tuned Properties

The naphthalene core of this compound is a versatile scaffold that can be chemically modified to create a diverse library of compounds with fine-tuned properties for specific applications. researchgate.net The inherent biological activity of naphthalene derivatives, including anticancer and antimicrobial properties, makes this a particularly fruitful area of investigation. nih.govbiointerfaceresearch.comrasayanjournal.co.in

Future design and synthesis efforts will likely concentrate on:

Pharmacological Applications: Creating hybrid molecules that combine the this compound moiety with other pharmacophores to develop novel therapeutic agents. For example, naphthalene-chalcone hybrids have shown promise as anticancer, antimicrobial, and VEGFR-2 inhibitors. nih.govacs.org Similarly, naphthalene-based organoselenocyanates have been investigated for their anticancer activities. biointerfaceresearch.com

Optoelectronic Materials: Modifying the electronic properties of the naphthalene ring system through strategic substitution can lead to new materials for organic electronics. For instance, the conversion of imides to monothioimides in core-substituted naphthalene diimides has been shown to tune their optoelectronic properties, causing significant shifts in their absorption spectra. rsc.orgresearchgate.net

Bioisosteric Replacement: The naphthalene ring can serve as a bioisostere for other aromatic systems in drug design. acs.org For example, it has been used as a bioisostere of the quinoxaline (B1680401) ring in VEGFR inhibitors. nih.govacs.org This principle can be applied to design new derivatives of this compound with enhanced biological activity.

The following table outlines potential modifications and their expected impact on the properties of this compound derivatives.

| Modification Site | Potential Substituent | Targeted Property | Potential Application |

| Naphthalene Core | Electron-donating/withdrawing groups | Tune electronic properties | Organic electronics, sensors |

| Acetic Acid Group | Amides, esters, heterocycles | Alter solubility, bioavailability | Drug delivery, prodrugs |

| Bromo Position | Other halogens, aryl groups | Modify binding affinity, reactivity | Medicinal chemistry, materials science |

Comprehensive Elucidation of Molecular Targets in Specific Biological Systems

While naphthaleneacetic acid (NAA) is known to act as a synthetic auxin, the precise molecular targets and mechanisms of action of its brominated derivative, this compound, are not fully understood. herts.ac.uk Future research must focus on identifying and characterizing the specific biomolecules with which this compound interacts to elicit its biological effects.

Interdisciplinary investigations will be crucial in this area, employing techniques such as:

Proteomics and Transcriptomics: To identify changes in protein and gene expression in cells or organisms treated with this compound, providing clues about the pathways it affects.

Affinity Chromatography and Mass Spectrometry: To isolate and identify specific protein binding partners of the compound from cell lysates.

Structural Biology: Using techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of this compound bound to its molecular target, revealing the precise nature of the interaction.

In Vitro and In Vivo Studies: Naphthalene derivatives have been shown to interact with various biological targets, including enzymes like VEGFR-2 and caspase-3, and have been evaluated for their effects on cancer cell lines. nih.gov Similar rigorous testing is needed for this compound. Studies have also investigated the interaction of NAA with DNA, suggesting an intercalation mode of binding. nih.gov This interaction could be a key aspect of its biological activity and warrants further investigation for the brominated analog.

Integration with Computational Chemistry and Chemoinformatics for Predictive Modeling and Design

Computational chemistry and chemoinformatics are indispensable tools for accelerating the discovery and development of new molecules. springernature.com By integrating these computational approaches, researchers can predict the properties of yet-to-be-synthesized derivatives of this compound, prioritize synthetic targets, and gain deeper insights into their behavior at a molecular level.

Future research directions in this domain include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate the electronic structure, reactivity descriptors (such as chemical hardness and potential), and spectroscopic properties of this compound and its derivatives. samipubco.compnu.edu.ua These calculations can help in understanding structure-property relationships.

Molecular Dynamics (MD) Simulations: To model the behavior of the compound in complex biological environments, such as in the active site of a protein or interacting with a cell membrane. aip.orgosti.gov MD simulations can provide insights into binding dynamics and conformational changes.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the structural features of a series of naphthalene derivatives with their observed biological activity or physical properties.

Virtual Screening and Drug Design: Employing chemoinformatics databases and molecular docking simulations to screen large libraries of virtual compounds based on the this compound scaffold against specific biological targets, such as the SARS-CoV PLpro. nih.govsiftdesk.org This approach can identify promising candidates for synthesis and experimental testing.

The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this compound and its analogs in various scientific and technological fields.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-1-naphthylacetic acid, and how can reaction efficiency be validated?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) using brominated naphthalene precursors and acetic acid derivatives. For validation:

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

- Optimize parameters (temperature, solvent, catalyst loading) through iterative screening (e.g., 60–100°C, DMF/H₂O solvent systems) .

- Confirm yield using gravimetric analysis and purity via ¹H/¹³C NMR (δ 7.5–8.5 ppm for aromatic protons) .

Q. What analytical techniques are recommended for confirming the purity and structural identity of this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm; compare retention times against standards .

- Nuclear Magnetic Resonance (NMR) : Assign peaks for bromine-substituted aromatic protons (δ 7.3–8.2 ppm) and the acetic acid moiety (δ 2.5–3.5 ppm) .

- Elemental Analysis : Validate empirical formula (C₁₂H₉BrO₂) with ≤0.3% deviation .

Q. How can researchers design experiments to assess the compound’s biological activity in plant growth regulation?

- Methodological Answer :

- Dose-Response Assays : Test concentrations (0.1–100 μM) on Arabidopsis thaliana or Zea mays root elongation .

- Control Groups : Include untreated controls and analogs (e.g., 1-naphthylacetic acid) to isolate bromine’s effects .

- Data Collection : Quantify root length/weight and analyze via ANOVA with post-hoc Tukey tests .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be systematically resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate datasets from prior studies (e.g., IC₅₀ values) and assess heterogeneity using Cochrane’s Q-test .

- Experimental Replication : Standardize protocols (e.g., pH, temperature) to minimize variability .

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C-tracers) to track metabolic pathways and identify confounding factors .

Q. What factors influence the hydrolytic stability of this compound, and how can degradation pathways be characterized?

- Methodological Answer :

- Stability Testing : Incubate the compound in buffered solutions (pH 4–9) at 25–37°C; monitor degradation via LC-MS .

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models .

- Degradation Products : Identify byproducts (e.g., debrominated analogs) via HRMS and compare with synthetic standards .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄, Pd(OAc)₂, or NiCl₂ with ligands (e.g., XPhos) under inert atmospheres .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for yield and reaction rate .

- Additive Effects : Evaluate bases (K₂CO₃, CsF) and phase-transfer catalysts (e.g., TBAB) .

Critical Considerations

- Literature Review : Use databases (SciFinder, Reaxys) with keywords like "brominated naphthylacetic acid" and "auxin analogs" .

- Ethical Reporting : Disclose synthetic yields, purity thresholds, and negative results to avoid publication bias .

- Collaborative Validation : Share raw data (e.g., NMR spectra) in supplementary materials for peer verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.